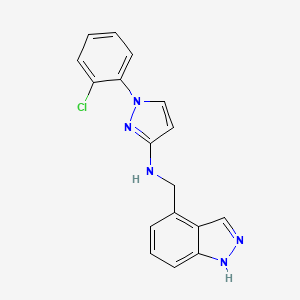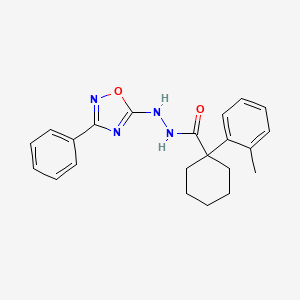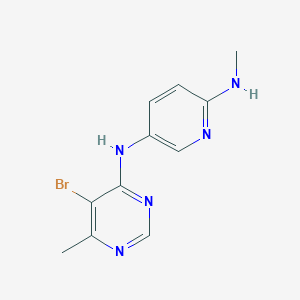![molecular formula C14H16N6O B7431345 3-[(2-Methyl-5,6,7,8-tetrahydroquinazolin-5-yl)amino]pyrazine-2-carboxamide](/img/structure/B7431345.png)
3-[(2-Methyl-5,6,7,8-tetrahydroquinazolin-5-yl)amino]pyrazine-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[(2-Methyl-5,6,7,8-tetrahydroquinazolin-5-yl)amino]pyrazine-2-carboxamide, also known as MTAPA, is a chemical compound that has been extensively studied for its potential applications in scientific research.
作用機序
The mechanism of action of 3-[(2-Methyl-5,6,7,8-tetrahydroquinazolin-5-yl)amino]pyrazine-2-carboxamide involves its ability to bind to specific proteins and enzymes in cells, leading to changes in their activity and function. This binding can result in alterations in cellular signaling pathways, protein expression, and other cellular processes.
Biochemical and Physiological Effects:
3-[(2-Methyl-5,6,7,8-tetrahydroquinazolin-5-yl)amino]pyrazine-2-carboxamide has been shown to have a variety of biochemical and physiological effects, including the ability to modulate protein-protein interactions, inhibit enzyme activity, and induce apoptosis in cancer cells. These effects are thought to be mediated by the compound's ability to interact with specific cellular targets.
実験室実験の利点と制限
3-[(2-Methyl-5,6,7,8-tetrahydroquinazolin-5-yl)amino]pyrazine-2-carboxamide has several advantages for use in lab experiments, including its high solubility in water and organic solvents, its stability under a range of conditions, and its ability to bind to specific proteins and enzymes. However, there are also limitations to its use, including its potential toxicity at high concentrations, and the need for careful optimization of experimental conditions to ensure reproducible results.
将来の方向性
There are several future directions for research on 3-[(2-Methyl-5,6,7,8-tetrahydroquinazolin-5-yl)amino]pyrazine-2-carboxamide, including the development of new synthetic methods for the compound, the identification of additional cellular targets and pathways affected by the compound, and the exploration of its potential therapeutic applications in a variety of diseases. Additionally, further studies are needed to better understand the safety and toxicity profile of 3-[(2-Methyl-5,6,7,8-tetrahydroquinazolin-5-yl)amino]pyrazine-2-carboxamide, as well as its potential interactions with other drugs and compounds.
合成法
3-[(2-Methyl-5,6,7,8-tetrahydroquinazolin-5-yl)amino]pyrazine-2-carboxamide can be synthesized through a multi-step process that involves the reaction of various chemical compounds. The synthesis method typically involves the use of organic solvents and reagents, and requires careful monitoring of reaction conditions to ensure the purity and yield of the final product.
科学的研究の応用
3-[(2-Methyl-5,6,7,8-tetrahydroquinazolin-5-yl)amino]pyrazine-2-carboxamide has been studied for its potential use in a variety of scientific research applications, including as a tool for studying protein-protein interactions, as a fluorescent probe for imaging cells and tissues, and as a potential therapeutic agent for the treatment of cancer and other diseases.
特性
IUPAC Name |
3-[(2-methyl-5,6,7,8-tetrahydroquinazolin-5-yl)amino]pyrazine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N6O/c1-8-18-7-9-10(19-8)3-2-4-11(9)20-14-12(13(15)21)16-5-6-17-14/h5-7,11H,2-4H2,1H3,(H2,15,21)(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJJJDFKNFCMMFE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C2C(CCCC2=N1)NC3=NC=CN=C3C(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-ethyl-1-[4-[(3-methoxyphenyl)methyl]-5-(1H-pyrrol-2-yl)-1,2,4-triazol-3-yl]pyrrolidine-3-sulfonamide](/img/structure/B7431267.png)
![N-[(2S)-2-[[3-(2-methoxyethyl)-1,2,4-thiadiazol-5-yl]amino]propyl]-1,2-thiazole-3-carboxamide](/img/structure/B7431280.png)
![3-(4-fluorophenyl)-N-(1-methylpyrazol-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-amine](/img/structure/B7431281.png)
![N-[3-(1,2-oxazol-3-yl)phenyl]quinazolin-4-amine](/img/structure/B7431291.png)

![[(3aR,6aS)-2-(2-methoxy-6-methylpyrimidin-4-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-pyrazin-2-ylmethanone](/img/structure/B7431309.png)
![[3-Ethyl-4-[(3-ethyl-1,2,4-thiadiazol-5-yl)amino]piperidin-1-yl]-(4-propan-2-ylpyrimidin-5-yl)methanone](/img/structure/B7431319.png)
![1-(4-fluorophenyl)-N,N-dimethyl-N'-[(2-methylimidazo[1,2-a]pyridin-3-yl)methyl]ethane-1,2-diamine](/img/structure/B7431320.png)
![3-Ethyl-5-[1-[4-[5-methyl-4-[[1-(2,2,2-trifluoroethyl)pyrrolidin-3-yl]methyl]-1,2,4-triazol-3-yl]piperazin-1-yl]ethyl]-1,2,4-oxadiazole](/img/structure/B7431323.png)


